molecular formula C23H18N4O4 B2918129 2-methyl-N-[4-(2-methyl-4-oxoquinazolin-3-yl)phenyl]-3-nitrobenzamide CAS No. 903329-30-6

2-methyl-N-[4-(2-methyl-4-oxoquinazolin-3-yl)phenyl]-3-nitrobenzamide

Cat. No. B2918129
CAS RN: 903329-30-6
M. Wt: 414.421
InChI Key: ASKKMPXMCHKMTR-UHFFFAOYSA-N
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Description

The compound “2-methyl-4-oxoquinazolin-3(4H)-yl” is a part of the quinazolinone family . Quinazolinones are heterocyclic compounds with a wide range of biological activities. They are used as precursors to synthesize new derivatives .


Synthesis Analysis

Quinazolinones can be synthesized from anthranilic acid. The anthranilic acid is converted to its methyl ester by esterification with methanol under acidic conditions. The ester is then reacted with chloroacetyl chloride to produce a chloro compound. This chloro compound is converted to the corresponding thiocyanato compound by its reaction with ammonium thiocyanate. The thiocyanato compound is cyclized to the target precursor by boiling for 12 hours .


Molecular Structure Analysis

The molecular structure of “2-methyl-4-oxoquinazolin-3(4H)-yl” consists of a quinazolinone ring with a methyl group attached to the 2-position and an oxo group at the 4-position .


Chemical Reactions Analysis

Quinazolinones can undergo a variety of chemical reactions. For example, they can react with aromatic aldehydes under boiling conditions to produce different hydrazone derivatives .

Scientific Research Applications

Synthesis and Chemical Properties

  • One-Pot Synthesis Techniques: Research by Romero et al. (2013) describes a one-pot procedure for the preparation of quinazolin-4(3H)-ones, starting from 2-nitrobenzamides. This study highlights a methodology that could be applicable for synthesizing compounds similar to 2-methyl-N-[4-(2-methyl-4-oxoquinazolin-3-yl)phenyl]-3-nitrobenzamide.
  • Iron-Catalyzed Formation: Wang et al. (2013) discuss an iron-catalyzed approach for synthesizing 2,3-diarylquinazolinones from 2-nitrobenzamides Wang et al. (2013).

Applications in Medicinal Chemistry

  • Antimicrobial Properties: Saravanan et al. (2015) synthesized a series of quinazolinone derivatives to explore their potential as antimicrobials Saravanan et al. (2015).
  • Potential in Drug Discovery: The synthesis and characterization of quinazolinone compounds for various medicinal applications, including antimicrobial activity, has been a significant focus in several studies Chai et al. (2017).

Advanced Materials and Catalysis

  • Electrochemical Studies: Quinazoline derivatives are also studied for their electrochemical properties, which could be relevant for materials science applications Bernando et al. (2015).
  • Catalysis Research: The use of quinazolinones in catalytic processes, particularly in organic synthesis, is another area of research interest Safaei et al. (2013).

Safety And Hazards

The safety and hazards of a compound depend on its specific structure and properties. It’s always important to refer to the Material Safety Data Sheet (MSDS) for detailed information .

Future Directions

The future directions in the research of quinazolinone derivatives could involve the synthesis of new derivatives and the exploration of their biological activities. For example, the anticancer activity of synthesized compounds could be assessed at distinct concentrations using assays .

properties

IUPAC Name

2-methyl-N-[4-(2-methyl-4-oxoquinazolin-3-yl)phenyl]-3-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18N4O4/c1-14-18(7-5-9-21(14)27(30)31)22(28)25-16-10-12-17(13-11-16)26-15(2)24-20-8-4-3-6-19(20)23(26)29/h3-13H,1-2H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASKKMPXMCHKMTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1[N+](=O)[O-])C(=O)NC2=CC=C(C=C2)N3C(=NC4=CC=CC=C4C3=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-methyl-N-[4-(2-methyl-4-oxoquinazolin-3-yl)phenyl]-3-nitrobenzamide

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